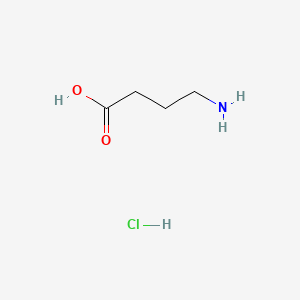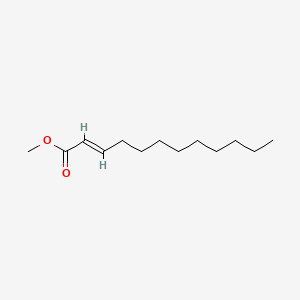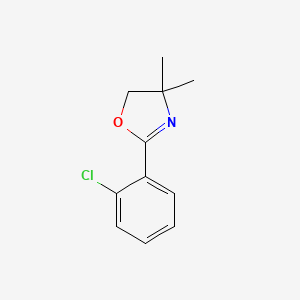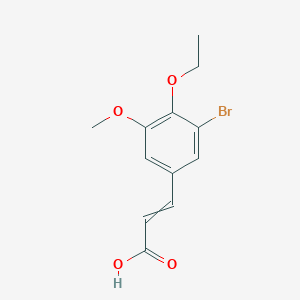
gamma-Aminobutyric acid hydrochloride
Overview
Description
Gamma-aminobutyric acid (GABA) is a non-protein amino acid that naturally occurs in animals, plants, and microorganisms. It serves as the chief inhibitory neurotransmitter in the central nervous system of mammals. GABA has gained popularity as a dietary supplement and finds promising applications in the food industry .
Synthesis Analysis
GABA can be produced through various methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production. Among these, microbial production has garnered attention due to its potential use in food, pharmaceuticals, and livestock. Renewable resources like glucose and lignocellulosic biomass can be utilized for GABA microbial production under mild and environmentally friendly conditions .
Molecular Structure Analysis
The molecular formula of GABA is C₄H₉O₂N, with a molecular mass of 103.12 g/mol. It is a non-protein amino acid with a flexible carbon backbone, which can exist in different conformations. GABA plays essential roles in maintaining the balance between neural excitation and inhibition .
Chemical Reactions Analysis
GABA is synthesized by α-decarboxylation of glutamic acid (Glu) under the action of glutamic acid decarboxylase (GAD). It is involved in various metabolic pathways and physiological functions in different microorganisms. The interaction between GABA molecules and water molecules at different temperatures affects its dielectric properties .
Physical And Chemical Properties Analysis
GABA has an empirical formula of C₄H₉O₂N and a molecular mass of 103.12 g/mol. It is soluble in water and has a pKa value of 4.07. Safety data sheets indicate that GABA is generally recognized as safe (GRAS) and can be used in food, drug, and pesticide applications .
Scientific Research Applications
Lactic Acid Bacteria and GABA Production
- Lactic acid bacteria are significant in GABA production, offering potential for health-oriented products enriched in GABA. This approach is safe and eco-friendly, underlining the relevance of GABA-producing species of lactic acid bacteria in the food industry (Li & Cao, 2010).
GABA in Food Industry
- GABA is recognized as a potent bioactive compound in foods, with health benefits such as hypotensive effects. The biosynthesis of GABA in food products, especially in fermented ones, has been a focus area for enhancing health benefits without impacting sensory characteristics (Diana, Quílez, & Rafecas, 2014).
Neurological Research
- Research indicates a correlation between reduced GABA concentrations and physical disability in progressive multiple sclerosis, suggesting its role in neurodegenerative processes and potential as a target for neuroprotection (Cawley et al., 2015).
Agricultural Applications
- Studies have explored the role of exogenous GABA in enhancing the tolerance of crops like wheat and rice to abiotic stress, such as salt and lead toxicity, by improving photosynthesis and antioxidant enzyme activities (Li et al., 2015; Ashraf et al., 2022) (Ashraf et al., 2022).
Pharmaceutical Properties
- GABA exhibits various pharmaceutical properties beyond its role as a neurotransmitter, including anti-hypertension, anti-diabetes, anti-cancer, and antioxidant activities. This positions it as a potential therapeutic agent for various diseases (Ngo & Vo, 2019).
Production Enhancement Strategies
- Strategies to enhance GABA production in lactic acid bacteria have been explored, including optimization of culture conditions and genetic engineering, which can lead to the development of GABA-rich functional foods (Cui et al., 2020).
Mechanism of Action
Target of Action
Gamma-Aminobutyric acid hydrochloride, also known as 4-aminobutanoic acid hydrochloride, primarily targets the Gamma-aminobutyric acid type B receptor subunit 1 and 2 . These receptors are crucial in the central nervous system, where they play a significant role in inhibiting neurotransmission .
Mode of Action
As an inhibitory neurotransmitter, this compound modulates nerve cell activity by reducing the excitability of neurons . This interaction with its targets results in the prevention of excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from glutamic acid and is part of the GABA shunt, a crucial metabolic pathway that bypasses two steps of the citric acid cycle . This compound also plays a role in the regulation of growth, development, and stress response in plants .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are profound. By reducing the excitability of neurons, it helps maintain the balance between excitation and inhibition of neural networks . This results in reduced stress and anxiety, decreased sleep latency, and increased sleep continuity .
Action Environment
Environmental factors such as temperature, humidity, and oxygen content can influence the action, efficacy, and stability of this compound . For instance, these factors can affect the accumulation of this compound in plants, which in turn can impact its availability and efficacy .
Future Directions
Efforts are ongoing to develop GABA-enriched plant varieties and food products. Research focuses on strain engineering strategies to enhance microbial GABA production. Generally Recognized as Safe (GRAS) strains, such as lactic acid bacteria, hold promise for bio-based GABA production in food and pharmaceutical applications .
properties
IUPAC Name |
4-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLUEKHBNOAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-12-2 (Parent) | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50208256 | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5959-35-3 | |
| Record name | Butanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-AMINOBUTYRIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LEB8Q58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)

![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)

